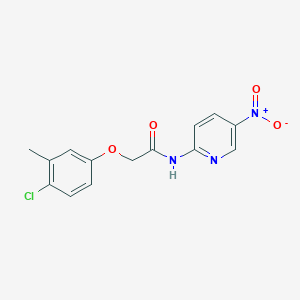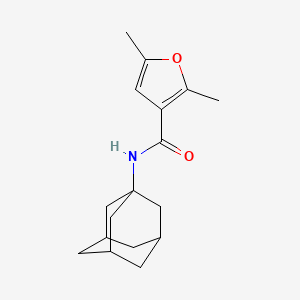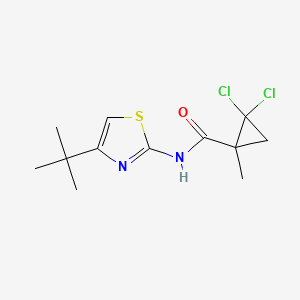
2-(4-chloro-3-methylphenoxy)-N-(5-nitro-2-pyridinyl)acetamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(5-nitro-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Nitrofen and is primarily used as a herbicide. However, recent studies have shown that Nitrofen has several other applications, including its use in biochemical and physiological research.
Mecanismo De Acción
Nitrofen exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. Nitrofen inhibits the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Nitrofen has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Nitrofen also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrofen has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Nitrofen also has a well-defined mechanism of action, which makes it a useful tool for studying the role of COX enzymes in inflammation and pain. However, Nitrofen has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in certain experiments. Additionally, Nitrofen can be toxic at high doses, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Nitrofen. One area of interest is the development of Nitrofen derivatives with improved solubility and lower toxicity. These derivatives could be used to study the role of COX enzymes in various diseases and could potentially be developed into new therapies. Another area of interest is the study of Nitrofen's effects on other signaling pathways involved in inflammation and immunity. This could lead to the discovery of new targets for drug development. Finally, there is potential for Nitrofen to be used in combination with other drugs to enhance their efficacy in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Nitrofen has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can be used as a potential treatment for inflammatory diseases. Nitrofen has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and can be used as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-nitropyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-9-6-11(3-4-12(9)15)22-8-14(19)17-13-5-2-10(7-16-13)18(20)21/h2-7H,8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMWHQLVCVAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4277250.png)
![2,5-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4277264.png)


![isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4277303.png)
![3-({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277307.png)
![methyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4277312.png)

![ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4277316.png)


![isopropyl 4-(4-chlorophenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4277331.png)
![methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4277344.png)
